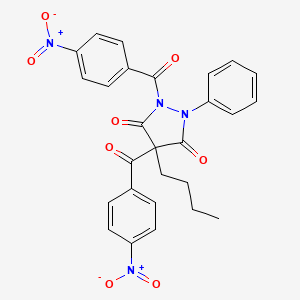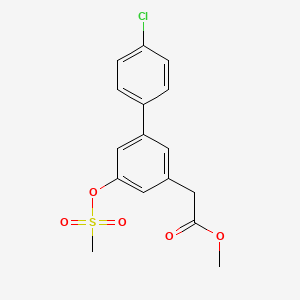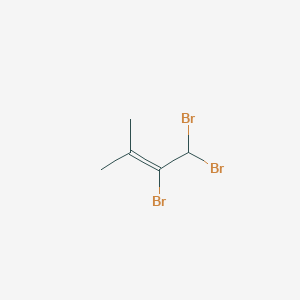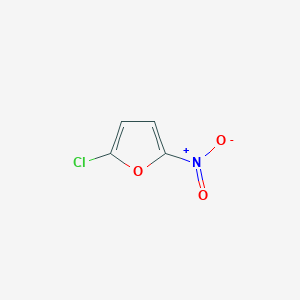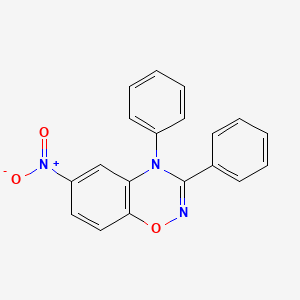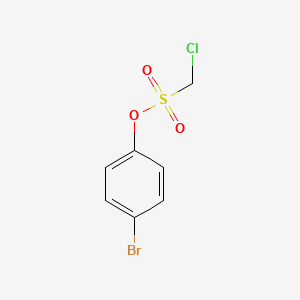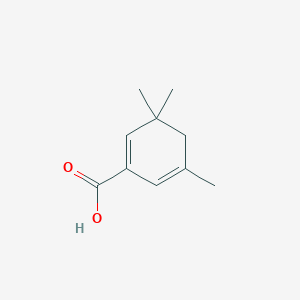
3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent functional group transformations, such as oxidation and carboxylation, lead to the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as distillation and recrystallization. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Alcohols, aldehydes
Substitution: Halogenated derivatives, amines
Scientific Research Applications
3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methyl groups contribute to hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylcyclohexane-1-carboxylic acid
- 1,3,5-Trimethylcyclohexane
- 3,3,5-Trimethylcyclohexanone
Uniqueness
3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the presence of a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
61685-32-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,3,5-trimethylcyclohexa-1,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h4,6H,5H2,1-3H3,(H,11,12) |
InChI Key |
NSKXYUHDFOQPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(C1)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


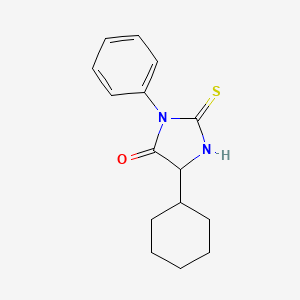
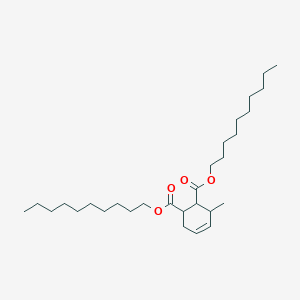
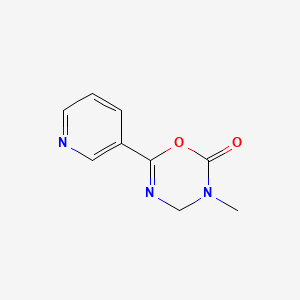
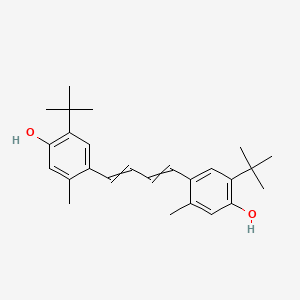
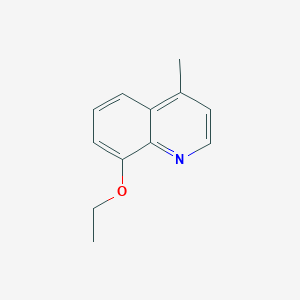
![3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B14553170.png)
![1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14553178.png)
